2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyridazinone intermediates, followed by their coupling with the imidazo[2,1-b]thiazole derivative. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide include:
3-(2-furyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide: This compound shares the imidazo[2,1-b]thiazole core but differs in its substituents and overall structure.
1-(2-fluorophenyl)-3-(4-phenyl-2-thiazolyl)urea: Another compound with a thiazole ring, but with different functional groups and properties.
5-furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one: This compound features a furan ring and a thiazolidinone structure, making it chemically distinct yet related.
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-19(13-26-20(28)8-7-16(24-26)18-6-3-10-29-18)22-15-5-2-1-4-14(15)17-12-25-9-11-30-21(25)23-17/h1-12H,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCMVULOAMXCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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